4-Nitroaniline-15N2

Vue d'ensemble

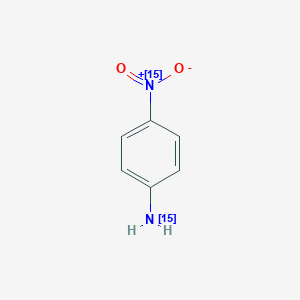

Description

4-Nitroaniline-15N₂ (CAS 119516-81-3) is a nitrogen-15 isotopologue of 4-nitroaniline, characterized by two ¹⁵N atoms in its amino group. Its molecular formula is C₆H₆¹⁵N₂O₂, with a molecular weight of 142.07 g/mol (vs. 138.12 g/mol for the non-isotopic form). The isotopic labeling enables precise tracking in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, reducing interference from natural isotopic abundances .

Méthodes De Préparation

Industrial-Scale Synthesis via Amination of 4-Nitrochlorobenzene-15N

Preparation of 4-Nitrochlorobenzene-15N

The synthesis begins with the nitration of chlorobenzene using 15N-labeled nitric acid. As demonstrated in the synthesis of 15N-labeled chlorodinitrobenzene , 15N nitric acid is generated in situ by reacting sodium nitrate-15N (Na15NO3) with concentrated sulfuric acid:

3 + \text{H}2\text{SO}4 \rightarrow 2 \, \text{H}^{15}\text{NO}3 + \text{Na}2\text{SO}4

Chlorobenzene is then nitrated at 40–100°C, yielding a mixture of para- and ortho-nitrochlorobenzene-15N (95:5 ratio) . The para isomer is isolated via fractional crystallization or chromatography.

Key Data:

Amination with 15N-Labeled Ammonia

The isolated 4-nitrochlorobenzene-15N undergoes amination with 15NH3 under high-pressure conditions (5–10 atm) at 150–200°C :

\text{ClC}6\text{H}4^{15}\text{NO}2 + 2 \, ^{15}\text{NH}3 \rightarrow \text{H}2^{15}\text{NC}6\text{H}4^{15}\text{NO}2 + ^{15}\text{NH}_4\text{Cl}

Excess ammonia ensures complete substitution of the chlorine atom, while the reaction’s exothermic nature necessitates precise temperature control.

Key Data:

Laboratory-Scale Synthesis via Nitration of Acetanilide-15N

Protection of Aniline-15N

Aniline-15N, synthesized via reduction of nitrobenzene-15N or direct amination of benzene with 15NH3, is acetylated to prevent over-oxidation during nitration :

2^{15}\text{NC}6\text{H}5 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{CH}3\text{CONH}^{15}\text{C}6\text{H}5 + \text{CH}_3\text{COOH}

The acetanilide-15N intermediate is purified via recrystallization.

Nitration with 15N-Labeled Nitric Acid

Acetanilide-15N is nitrated using a mixed acid system (H2SO4 and H15NO3) at 0–5°C to favor para-substitution :

3\text{CONH}^{15}\text{C}6\text{H}5 + \text{H}^{15}\text{NO}3 \rightarrow \text{CH}3\text{CONH}^{15}\text{C}6\text{H}3(^{15}\text{NO}2) + \text{H}_2\text{O}

The nitro group is introduced para to the acetylated amino group with >90% regioselectivity .

Key Data:

Hydrolysis to 4-Nitroaniline-15N2

The nitroacetanilide-15N2 is hydrolyzed under acidic conditions (HCl, reflux) to remove the acetyl group:

3\text{CONH}^{15}\text{C}6\text{H}3(^{15}\text{NO}2) + \text{H}2\text{O} \rightarrow \text{H}2^{15}\text{NC}6\text{H}3(^{15}\text{NO}2) + \text{CH}3\text{COOH}

The product is purified via recrystallization from ethanol-water.

Key Data:

Comparative Analysis of Methods

| Parameter | Industrial Method (Amination) | Laboratory Method (Nitration) |

|---|---|---|

| Starting Materials | Chlorobenzene, Na15NO3, 15NH3 | Aniline-15N, Na15NO3 |

| Key Steps | Nitration, Amination | Protection, Nitration, Hydrolysis |

| Isotopic Efficiency | 98% (both groups) | 95% (amino), 97% (nitro) |

| Overall Yield | 80–85% | 70–75% |

| Scalability | High (kg-scale) | Moderate (g-scale) |

| Cost | Lower (bulk reagents) | Higher (15N-aniline synthesis) |

Challenges and Optimization Strategies

Regioselectivity in Nitration

The para:ortho ratio in chlorobenzene nitration depends on the nitrating agent’s reactivity and temperature . Using fuming sulfuric acid (20% SO3) increases para selectivity to 98% by stabilizing the transition state .

Isotopic Cross-Contamination

Trace 14N in Na15NO3 or 15NH3 reduces isotopic purity. Sourcing high-purity 15N reagents (>99%) and employing anhydrous conditions minimize contamination .

Byproduct Management

Ortho-nitro isomers are removed via column chromatography (silica gel, ethyl acetate/hexane) . Unreacted 4-nitrochlorobenzene-15N is recovered by distillation .

Applications of this compound

-

NMR Spectroscopy: The 15N nuclei provide distinct chemical shifts (δ = −200 to −300 ppm) , enabling detailed studies of electronic environments.

-

Tracer Studies: Metabolism of nitroaromatics in biological systems is tracked using 15N-labeled analogs .

-

Mechanistic Probes: Isotopic labeling elucidates reaction pathways in electrophilic aromatic substitution .

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitroaniline-15N2 undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

Substitution: The amino group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation: The amino group can be oxidized to form nitroso and nitro derivatives.

Common Reagents and Conditions

Reduction: Iron and hydrochloric acid are commonly used as reducing agents.

Substitution: Concentrated sulfuric acid and nitric acid are used for nitration; sulfuric acid is used for sulfonation; and halogens (chlorine, bromine) are used for halogenation.

Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used for oxidation reactions.

Major Products

Reduction: 4-phenylenediamine

Substitution: Various substituted derivatives depending on the reagent used (e.g., 4-chloroaniline, 4-bromoaniline)

Oxidation: Nitroso and nitro derivatives

Applications De Recherche Scientifique

Synthetic Chemistry

Precursor for Other Compounds

4-Nitroaniline-15N2 serves as a precursor for various chemical syntheses. It is primarily used in the production of azo dyes and other arylamines. For instance, it can be reduced to produce p-phenylenediamine, a crucial component in dye manufacturing . The isotopic labeling allows for tracing and studying reaction pathways and mechanisms in synthetic organic chemistry.

Research in Reaction Mechanisms

The use of isotopically labeled compounds like this compound facilitates detailed studies of reaction mechanisms. By tracking the incorporation of into products, researchers can gain insights into the kinetics and pathways of chemical reactions involving nitroanilines .

Environmental Studies

Biodegradation Research

Research has shown that 4-nitroaniline can be biodegraded by acclimated microbial communities in wastewater treatment systems. The use of this compound in such studies allows scientists to trace the nitrogen cycle and understand how nitrogen-containing pollutants are transformed in environmental settings .

Toxicological Studies

Due to its toxicity, understanding the degradation pathways of this compound is crucial for assessing environmental risks. Studies have indicated that compounds like 4-nitroaniline can pose significant risks to aquatic organisms, necessitating research into their biodegradation and removal from contaminated sites .

Analytical Applications

Mass Spectrometry

The isotopic labeling of 4-nitroaniline allows for enhanced detection capabilities in mass spectrometry applications. The presence of provides a unique mass shift that aids in the identification and quantification of 4-nitroaniline in complex mixtures, making it valuable for analytical laboratories .

Proteomics Research

In proteomics, labeled compounds like this compound are employed to study protein interactions and modifications. Its use helps in elucidating metabolic pathways and understanding how certain compounds affect biological systems at a molecular level .

Case Studies

Mécanisme D'action

The mechanism of action of 4-Nitroaniline-15N2 involves its reduction and oxidation properties. As an aromatic nitro compound, it can be reduced to form nitroso and hydroxylamine derivatives. These derivatives can undergo further reactions, leading to the formation of reactive oxygen species and other intermediates. The amino group in the para position influences the reduction process, making it more difficult and reducing the contribution of this reaction under aerobic conditions .

Comparaison Avec Des Composés Similaires

Below is a comparative analysis of 4-Nitroaniline-15N₂ with structurally and functionally related compounds, supported by molecular data and research findings.

Structural Isomers: 2-Nitroaniline and 3-Nitroaniline

| Property | 4-Nitroaniline-15N₂ | 2-Nitroaniline | 3-Nitroaniline |

|---|---|---|---|

| CAS Number | 119516-81-3 | 88-74-4 | 99-09-2 |

| Molecular Formula | C₆H₆¹⁵N₂O₂ | C₆H₆N₂O₂ | C₆H₆N₂O₂ |

| Molecular Weight | 142.07 g/mol | 138.12 g/mol | 138.12 g/mol |

| Nitro Group Position | Para | Ortho | Meta |

| Reactivity | High electrophilicity | Steric hindrance reduces reactivity | Moderate reactivity |

| Applications | Isotopic tracing, MS | Dye intermediates | Pharmaceuticals, agrochemicals |

Key Findings :

- Stability: 4-Nitroaniline-15N₂ exhibits stability comparable to its non-isotopic form when stored at −20 °C in acetonitrile .

Deuterated Analogs: 3-Nitroaniline-d₄ and 4-Nitroaniline-d₄

Key Findings :

- Technique-Specific Use : ¹⁵N labeling is preferred for MS due to minimal natural abundance interference, while deuterated analogs are optimal for NMR due to distinct spin properties .

Functional Derivatives: 2-Nitro-p-anisidine-15N

| Property | 4-Nitroaniline-15N₂ | 2-Nitro-p-anisidine-15N |

|---|---|---|

| Functional Groups | -NH₂, -NO₂ (para) | -NH₂, -NO₂ (ortho), -OCH₃ (para) |

| Solubility | Low in polar solvents | Enhanced by methoxy group |

| Applications | Biomedical tracing | Photostable dyes, sensors |

Key Findings :

- The methoxy group in 2-nitro-p-anisidine-15N increases solubility in organic solvents and alters electronic properties, making it suitable for optoelectronic applications .

Research Implications and Limitations

- Ecological Data: Limited information exists on the environmental impact of 4-Nitroaniline-15N₂, though its non-isotopic form is classified as toxic .

- Cost vs.

Activité Biologique

4-Nitroaniline (4-NA) is an aromatic amine with significant biological activity, particularly in the fields of toxicology and pharmacology. The isotopically labeled variant, 4-Nitroaniline-15N2, is used in various studies to trace metabolic pathways and assess biological interactions. This article explores the biological activity of this compound, focusing on its toxicological effects, mutagenicity, and potential therapeutic applications.

4-Nitroaniline has the molecular formula and features a nitro group () attached to an aniline structure. The presence of the nitro group significantly influences its reactivity and biological interactions.

1. Mutagenicity and Genotoxicity

Research indicates that 4-nitroaniline exhibits mutagenic properties in bacterial systems. In Salmonella mutagenicity tests, it induced mutations in strains TA98 and TA1538 both with and without metabolic activation. However, it did not show mutagenic effects in other strains such as TA100 and TA1535 .

In mammalian cell assays, 4-nitroaniline caused chromosomal aberrations in Chinese hamster ovary (CHO) cells and human lymphocytes but did not induce DNA repair in rat hepatocytes . These findings suggest that while 4-nitroaniline has genotoxic potential, its effects may vary significantly across different biological systems.

2. Carcinogenic Potential

Long-term studies on rodents have shown that 4-nitroaniline may have carcinogenic potential. In male B6C3F1 mice, increased incidences of liver hemangiosarcomas were observed . However, it was not classified as a germ cell mutagen due to lower genotoxicity compared to other similar compounds .

Metabolism and Excretion

The metabolism of 4-nitroaniline involves several pathways, primarily through C-oxidation and reduction of the nitro group to form metabolites like 2-hydroxy-4-nitroaniline and p-phenylenediamine . Studies showed that approximately 80% of administered radioactivity was excreted via urine within 24 hours after administration, indicating rapid metabolism and clearance from the body .

1. Antimicrobial Properties

Nitro compounds, including 4-nitroaniline, are known for their antimicrobial activity. The nitro group can trigger redox reactions within microbial cells, leading to cell death. This property makes nitro compounds potential candidates for developing new antibiotics against pathogens like H. pylori and M. tuberculosis .

2. Anticancer Activity

Recent studies on derivatives of 4-nitroaniline have shown promising anticancer activities. Compounds synthesized with the 4-(aminomethyl)benzamide fragment exhibited potent inhibitory effects against various receptor tyrosine kinases involved in cancer progression . These findings suggest that modifications of the 4-nitroaniline structure could lead to effective anticancer agents.

Case Study 1: Genotoxicity Assessment

A comprehensive study assessed the genotoxicity of 4-nitroaniline using various bacterial and mammalian cell lines. The results indicated that while it was mutagenic in certain bacterial strains, its impact on mammalian cells varied significantly depending on the presence of metabolic activation systems . This highlights the importance of context when evaluating the safety profiles of chemical compounds.

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing new nitro derivatives based on 4-nitroaniline for their antimicrobial properties. The derivatives showed significant activity against a range of bacterial strains, suggesting that structural modifications could enhance their efficacy as potential therapeutic agents .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing 4-Nitroaniline-15N₂ in isotopic labeling studies?

Synthesis of 4-Nitroaniline-15N₂ typically involves incorporating stable ¹⁵N isotopes into the aniline precursor via nitration or isotopic exchange. Characterization requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity and structural integrity. For non-labeled analogs (e.g., 4-nitroaniline), synthesis protocols often cite nitro-group introduction via nitration of aniline derivatives . Researchers must validate isotopic incorporation using techniques like isotope ratio mass spectrometry (IRMS) and cross-reference with standards (e.g., CAS RN 100-01-6 for non-labeled 4-nitroaniline) .

Q. How is 4-Nitroaniline-15N₂ utilized as an internal standard in environmental or toxicological analyses?

4-Nitroaniline-15N₂ is commonly spiked into samples at defined concentrations (e.g., 8 ng/µL) alongside deuterated internal standards (e.g., quinoline-d₇) for quantification via GC/MS or LC/MS. Its isotopic signature minimizes matrix interference, enabling precise recovery calculations in complex mixtures (e.g., textiles, biological fluids). Method validation should include stability tests under storage conditions (−20°C) and calibration against non-labeled analogs .

Advanced Research Questions

Q. What methodological challenges arise when optimizing ¹⁵N-tracer experiments using 4-Nitroaniline-15N₂, and how can they be resolved?

Challenges include isotopic dilution effects, cross-contamination, and instrument sensitivity. To mitigate:

- Use matrix-matched calibration curves to account for sample-specific interferences.

- Employ high-purity solvents (e.g., acetonitrile) to prevent degradation during storage .

- Validate method precision using interlaboratory comparisons, as outlined in ¹⁵N analysis guidelines for NH₄⁺/NO₃⁻ . Advanced studies should report uncertainties arising from isotopic enrichment levels (e.g., 10 atom % ¹⁵N) and batch-to-batch variability .

Q. How can contradictions in experimental data involving 4-Nitroaniline-15N₂ be systematically analyzed?

Contradictions may stem from inconsistent sample preparation, instrumental drift, or incomplete isotopic equilibration. Apply contradiction analysis frameworks:

- Compare raw data trends across replicates and methodologies (e.g., GC/MS vs. LC/MS).

- Use error propagation models to quantify uncertainties in isotopic measurements .

- Cross-validate results with alternative ¹⁵N-labeled compounds (e.g., ammonium-15N₂ sulfate) to isolate matrix-specific artifacts .

Q. What advanced applications exist for 4-Nitroaniline-15N₂ in mechanistic or kinetic studies?

It serves as a probe for nitro-reductase activity in microbial systems or as a tracer in photodegradation studies. Methodological steps include:

- Time-resolved sampling coupled with isotopic fractionation analysis.

- Synchrotron-based techniques (e.g., XANES) to track nitrogen speciation in environmental matrices.

- Computational modeling (DFT) to correlate isotopic labeling with reaction pathways .

Q. Methodological Best Practices

- Experimental Design : Document isotopic purity, storage conditions, and calibration ranges in the "Experimental" section of manuscripts. Use supplementary files for extensive datasets (e.g., NMR spectra, isotopic ratios) to enhance reproducibility .

- Data Reporting : Differentiate raw vs. processed data in appendices, adhering to word limits while ensuring transparency .

- Ethical Compliance : Acknowledge funding sources and disclose conflicts of interest, particularly when referencing proprietary methods or commercial standards .

Propriétés

IUPAC Name |

4-[oxido(oxo)(15N)(15N)azaniumyl](15N)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2/i7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMLOMAKGOJONV-BFGUONQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[15NH2])[15N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583899 | |

| Record name | 4-(~15~N)Nitro(~15~N)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119516-81-3 | |

| Record name | 4-(~15~N)Nitro(~15~N)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitroaniline-15N2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.